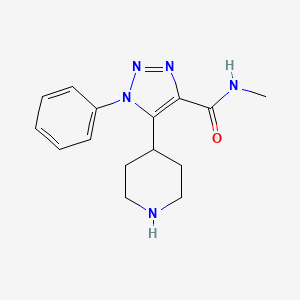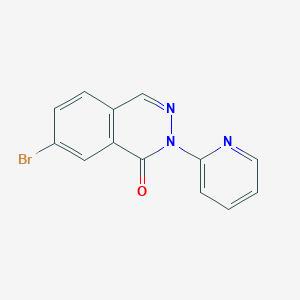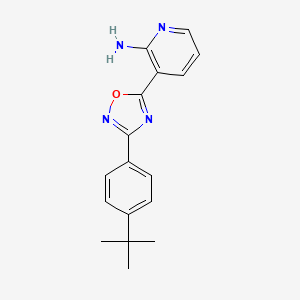
6-(Benzylthio)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benciltio)nicotinaldehído es un compuesto químico con la fórmula molecular C₁₃H₁₁NOS. Es un derivado del nicotinaldehído, que presenta un grupo benciltio unido a la sexta posición del anillo de piridina. Este compuesto se utiliza principalmente en investigación y desarrollo dentro de los campos de la química y la farmacología debido a sus propiedades estructurales y reactividad únicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 6-(Benciltio)nicotinaldehído típicamente involucra la reacción del nicotinaldehído con benciltiol en presencia de un catalizador adecuado. Un método común incluye el uso de ácido p-toluensulfónico (p-TsOH) como catalizador a temperatura ambiente. La reacción procede a través de la formación de un enlace tioéter entre el benciltiol y el nicotinaldehído .
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para 6-(Benciltio)nicotinaldehído no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando condiciones de reacción similares a las de laboratorio. El proceso puede optimizarse para obtener mayores rendimientos y pureza mediante el uso de técnicas avanzadas de purificación, como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones: 6-(Benciltio)nicotinaldehído experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar para formar el ácido carboxílico correspondiente.
Reducción: El grupo aldehído se puede reducir para formar el alcohol correspondiente.
Sustitución: El grupo benciltio puede participar en reacciones de sustitución nucleofílica
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas y los tioles pueden reaccionar con el grupo benciltio en condiciones suaves
Productos Principales:
Oxidación: 6-(Benciltio)ácido nicotínico.
Reducción: 6-(Benciltio)nicotinalcohol.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
6-(Benciltio)nicotinaldehído tiene varias aplicaciones en investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se utiliza en estudios relacionados con la inhibición enzimática y las interacciones proteína-ligando.
Medicina: La investigación ha explorado su potencial como precursor para el desarrollo de fármacos, particularmente en la orientación de las vías de biosíntesis de nicotinamida adenina dinucleótido (NAD).
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos
Mecanismo De Acción
El mecanismo de acción de 6-(Benciltio)nicotinaldehído implica su interacción con objetivos moleculares específicos. Por ejemplo, puede actuar como precursor en la biosíntesis de NAD, influyendo en el metabolismo celular y la producción de energía. El grupo aldehído del compuesto le permite participar en varias vías bioquímicas, mientras que el grupo benciltio puede modular su reactividad y afinidad de unión a las proteínas diana .
Compuestos Similares:
6-(Dimetilamino)nicotinaldehído: Similar en estructura pero con un grupo dimetilamino en lugar de un grupo benciltio.
Derivados de 6-(Benciltio)-9H-purin-9-il-piridinio: Estos compuestos comparten el grupo benciltio pero difieren en la estructura central, siendo a base de purina en lugar de piridina
Singularidad: 6-(Benciltio)nicotinaldehído es único debido a su combinación específica de un grupo benciltio y un grupo funcional aldehído en el andamio de nicotinaldehído. Esta combinación confiere reactividad química y actividad biológica distintas, lo que lo convierte en un compuesto valioso para aplicaciones de investigación específicas .
Comparación Con Compuestos Similares
6-(Dimethylamino)nicotinaldehyde: Similar in structure but with a dimethylamino group instead of a benzylthio group.
6-(Benzylthio)-9H-purin-9-yl-pyridinium derivatives: These compounds share the benzylthio group but differ in the core structure, being purine-based rather than pyridine-based
Uniqueness: 6-(Benzylthio)nicotinaldehyde is unique due to its specific combination of a benzylthio group and an aldehyde functional group on the nicotinaldehyde scaffold. This combination imparts distinct chemical reactivity and biological activity, making it valuable for targeted research applications .
Propiedades
Fórmula molecular |
C13H11NOS |
|---|---|
Peso molecular |
229.30 g/mol |
Nombre IUPAC |
6-benzylsulfanylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H11NOS/c15-9-12-6-7-13(14-8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Clave InChI |
ZZSHBOMGVOQGHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11798456.png)







![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)

